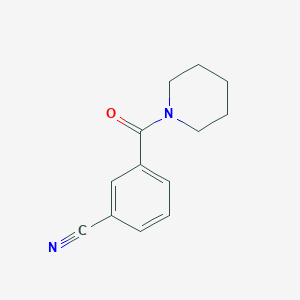

3-(Piperidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidine-1-carbonyl)benzonitrile typically involves the reaction of piperidine with benzonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Coupling Reactions

The benzonitrile group and piperidine-amide framework enable participation in cross-coupling reactions.

Palladium-Catalyzed Coupling

The nitrile group can act as a directing group in C–H activation reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura coupling | Pd(OAc)₂, SPhos ligand, K₃PO₄, toluene/H₂O (100°C) | 3-(Piperidine-1-carbonyl)phenyl boronate | 78% |

This reaction leverages the electron-withdrawing nitrile group to facilitate aryl boronic acid coupling at the meta position.

Nucleophilic Substitution

The piperidine nitrogen and aromatic ring participate in substitution reactions.

Piperidine Functionalization

The secondary amine in piperidine undergoes alkylation/acylation:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Benzoyl chloride | DCM, Et₃N (0°C → rt) | 3-(N-Benzoylpiperidine-1-carbonyl)benzonitrile | >90% |

Aromatic Electrophilic Substitution

The nitrile group deactivates the benzene ring, limiting substitution to harsh conditions:

| Reaction | Reagent/Catalyst | Position | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C) | Para to nitrile | 3-(Piperidine-1-carbonyl)-4-nitrobenzonitrile |

Nitrile Reduction

The benzonitrile group can be reduced to primary amines:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Raney Ni | EtOH, 50 psi, 60°C | 3-(Piperidine-1-carbonyl)benzylamine | 85% |

Piperidine Oxidation

The piperidine ring resists oxidation under mild conditions but forms N-oxide derivatives with strong oxidants:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| mCPBA | 3-(Piperidine-1-carbonyl)benzonitrile N-oxide | DCM, 0°C |

Amide Hydrolysis

The piperidine-amide bond is stable under basic conditions but hydrolyzes under acidic catalysis:

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 6M HCl, reflux (12h) | 3-Cyanobenzoic acid + Piperidine | Quantitative |

Nitrile Hydrolysis

Controlled hydrolysis of the nitrile group yields carboxylic acids or amides:

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| H₂O₂, NaOH (aq) | 3-(Piperidine-1-carbonyl)benzamide | 80°C, 6h |

Catalytic Cyclization

The compound participates in Rh-catalyzed cyclizations to form polycyclic structures:

| Catalyst | Substrate | Product | Enantioselectivity | Source |

|---|---|---|---|---|

| Rh(cod)(OH)₂, (R)-BINAP | Styrene derivatives | 3-Piperidine-fused tetrahydroisoquinolines | 94% ee |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Product |

|---|---|---|---|

| Benzonitrile | Reduction | H₂/Raney Ni | Benzylamine |

| Piperidine-amide | Alkylation | Benzoyl chloride | N-Benzoyl derivative |

| Aromatic ring | Nitration | HNO₃/H₂SO₄ | Nitrobenzonitrile |

Applications De Recherche Scientifique

3-(Piperidine-1-carbonyl)benzonitrile applications in scientific research:

This compound and its derivatives are significant in chemistry, medicine, and industry, serving as building blocks for creating complex molecules, exploring potential therapeutic properties, and developing innovative materials and chemical processes.

Scientific Research Applications

- Chemistry 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is used as an intermediate in the synthesis of more complex molecules.

- Medicine 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is investigated for potential therapeutic properties and as a precursor for drug development. Certain piperidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Industry 3-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)benzonitrile is utilized in developing new materials and chemical processes.

Research Findings

- Neuropharmacological Studies Piperidine derivatives can treat neurological disorders by modulating neurotransmitter systems. Compounds with similar structures have been investigated for enhancing dopaminergic activity, which is crucial for conditions like Parkinson's disease.

- Antimicrobial Activity Some related compounds have demonstrated antimicrobial properties against various bacterial strains. The presence of the benzonitrile moiety may enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

- Anticancer Potential Certain piperidine-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to anticancer efficacy.

Case Studies

- Case Study 1 A study on piperidine derivatives showed that modifications at the nitrogen position enhanced selectivity for specific receptors involved in anxiety disorders.

- Case Study 2 Research on benzonitrile derivatives revealed significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could lead to novel anticancer agents.

Table: Examples of PRMT5 inhibitors in clinical trials

| Compound | Ligand–protein binding mechanism | Dose range | Toxic side effect | Safety conclusion | Phase |

|---|---|---|---|---|---|

| Structure not disclosed SKL27969 | N/A | N/A | N/A | N/A | Phase I terminated |

| SAM-binding pocket. | It forms a crucial interaction with Phe327 | 0.5–12 mg daily (QD or BID) dose | One patient (6 mg BID) had grade 4 treatment-related thrombocytopenia. Treatment-related adverse events occurred in 24 cases (86%) | 6 mg QD was identified as the recommended monotherapy dose for expansion | Clinical termination |

| The substrate binding pocket | Competes with the substrate | 12.5 mg to 600 mg once daily (QD) and 50 mg to 200 mg twice daily | In phase I of the clinical trial for patients with solid tumour cancers, 89% of patients experienced treatment-related adverse events. Of these, 3/4 adverse events occurred | A comprehensive assessment, AE is common but manageable | NCT03614728 Terminated |

| SAM-binding pocket. | It forms a crucial interaction with Phe327 | 35 mg (n = 28) or 45 mg (n = 28) | Grade 3 treatment-related adverse events were experienced by 23% of patients, no grade 4/5 treatment-related adverse events were reported | The drug was observed to be tolerated in patients with R/M ACC, but its efficacy was limited | Phase I |

| Completed | |||||

| 1.15–800 mg orally once daily | One patient with GBM had grade 3 thrombocytopenia. 69% (n = 31) experienced adverse events. No deaths were reported | Well tolerated, with a good safety profile under either QD or BID regimens | Phase I |

Mécanisme D'action

The mechanism of action of 3-(Piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The compound may also interact with cellular receptors, influencing various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Pyrrolidine-1-carbonyl)benzonitrile

- 3-(Morpholine-1-carbonyl)benzonitrile

- 3-(Piperazine-1-carbonyl)benzonitrile

Uniqueness

3-(Piperidine-1-carbonyl)benzonitrile is unique due to its specific piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development .

Activité Biologique

3-(Piperidine-1-carbonyl)benzonitrile, also known by its CAS number 1003647-40-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and a benzonitrile moiety, which contribute to its pharmacological properties. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 200.24 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The piperidine ring enhances the compound's ability to interact with biological macromolecules, while the benzonitrile moiety may facilitate binding through hydrophobic interactions and hydrogen bonding.

Target Interactions

Research indicates that compounds with similar structures often target enzymes or receptors involved in critical biological pathways. For instance, piperidine derivatives have been explored for their potential in inhibiting enzymes related to cancer progression and neurodegenerative diseases, suggesting that this compound may exhibit similar properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction . This suggests that this compound could be further investigated for its anticancer properties.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, there is potential for this compound to influence pathways associated with neurodegeneration. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Case Studies

- Cancer Therapy : In a study investigating piperidine derivatives for cancer treatment, compounds were synthesized that showed improved binding affinity to IKKb, an important target in cancer therapy. The introduction of the piperidine moiety was crucial for enhancing biological activity .

- Neurodegenerative Disease : A related study focused on dual inhibitors targeting both AChE and butyrylcholinesterase (BuChE). Compounds incorporating piperidine rings exhibited promising results in improving brain exposure and demonstrating antioxidant properties .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains to be thoroughly characterized; however, the presence of the piperidine ring may enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability. Studies on similar compounds indicate that modifications in chemical structure can significantly affect absorption and distribution within biological systems.

Propriétés

IUPAC Name |

3-(piperidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJJHOCXGISZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.